Ethyl 4-{[(3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 4-{3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-AMIDO}BENZOATE is a complex organic compound that belongs to the benzofuran derivatives family. . This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-AMIDO}BENZOATE typically involves multiple steps, including the formation of benzofuran rings and subsequent functionalization. Common synthetic routes include:
Acid-Catalyzed Cyclization: This method involves the cyclization of compounds containing carbonyl groups through dehydration.
Palladium-Catalyzed Ring Closure: This involves an intramolecular Wittig reaction or o-(acyloxy)benzyl anions.
Microwave-Assisted Synthesis: This method has been used to obtain benzofuran derivatives with high yields and fewer side reactions.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable methods such as:
Microwave-Assisted Synthesis: This method is favored for its efficiency and high yield.
Catalytic Reactions: Utilizing palladium or platinum catalysts for ring closure reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-AMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are commonly used in ring closure reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
ETHYL 4-{3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-AMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antibacterial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 4-{3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
ETHYL 4-{3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-1-BENZOFURAN-2-AMIDO}BENZOATE can be compared with other benzofuran derivatives:
Properties
Molecular Formula |
C29H24N2O6 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
ethyl 4-[[3-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-1-benzofuran-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C29H24N2O6/c1-3-35-29(34)18-9-11-20(12-10-18)30-28(33)27-26(21-6-4-5-7-24(21)37-27)31-25(32)15-19-16-36-23-13-8-17(2)14-22(19)23/h4-14,16H,3,15H2,1-2H3,(H,30,33)(H,31,32) |
InChI Key |
NTZBNSUCNZVWCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=C4C=C(C=C5)C |
Origin of Product |
United States |
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